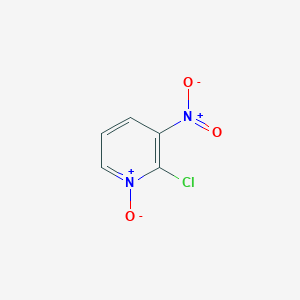

2-Chloro-3-nitropyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)2-1-3-7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCNZEROUQXMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483247 | |

| Record name | 2-Chloro-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13198-72-6 | |

| Record name | 2-Chloro-3-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into Chemical Reactivity and Mechanistic Pathways of 2 Chloro 3 Nitropyridine N Oxide

Nucleophilic Substitution Reactions Involving the N-Oxide Moiety

The N-oxide functional group significantly alters the electron distribution within the pyridine (B92270) ring, rendering the ortho and para positions susceptible to nucleophilic attack. thieme-connect.de This activation is a cornerstone of its reactivity, allowing for transformations that are not feasible with the parent pyridine.

2-Chloro-3-nitropyridine (B167233) N-oxide serves as an effective precursor for the activation of carboxylic acids. It reacts with acids like benzoic acid in solvents such as acetonitrile (B52724) or methylene (B1212753) dichloride to yield N-acyloxypyridone derivatives. rsc.org In this reaction, the carboxylate anion acts as a nucleophile, attacking the carbon atom adjacent to the N-oxide (the C-2 position), leading to the displacement of the chlorine atom. The resulting intermediate, N-benzoyloxy-3-nitropyridone, is a highly reactive species.

These activated esters are valuable in synthesis; for instance, they can readily acylate amines under mild conditions to form amides. The reaction with an amine, such as cyclohexylamine, proceeds rapidly, yielding the corresponding benzamide (B126) and the hydroxynitropyridone salt, which is typically insoluble in the reaction medium and can be easily separated. rsc.org The presence of the electron-withdrawing nitro group on the pyridine ring enhances the lability of the chlorine atom, facilitating the initial substitution by the carboxylic acid. rsc.org

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1: Ester Formation | This compound, Benzoic Acid | Acetonitrile or Methylene Dichloride | N-Benzoyloxy-3-nitropyridone | ~70% |

| 2: Amination | N-Benzoyloxy-3-nitropyridone, Cyclohexylamine | Acetonitrile, Room Temperature | N-Cyclohexylbenzamide + 3-Nitro-2-pyridone salt | Immediate Reaction |

Reactivity of the Chlorine Atom in Activated Nitropyridine N-Oxides

The chlorine atom at the C-2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity stems from the combined electronic effects of the adjacent N-oxide group and the nitro group at the C-3 position. The N-oxide moiety possesses a dipolar nitrogen-oxygen bond, where the positive charge on the nitrogen can be delocalized to the ortho (C-2, C-6) and para (C-4) positions. thieme-connect.de This delocalization makes the C-2 position, where the chlorine is attached, significantly electron-deficient and thus a prime target for nucleophilic attack.

Enzymatic Biotransformations of Pyridine N-oxide Derivatives

Pyridine N-oxide derivatives can undergo biotransformations catalyzed by various enzymatic systems. Studies on a series of pyridine and nitropyridine N-oxides have shown they are effective substrates for single-electron transferring flavoenzymes, such as ferredoxin-NADP+ oxidoreductase (FNR). researchgate.net These enzymatic reactions involve the reduction of the N-oxide compounds. Quantitative structure-activity relationship (QSAR) studies have indicated that the reactivity of pyridine N-oxide derivatives in these enzymatic systems is generally higher than that of corresponding nitroaromatic compounds. researchgate.net

The efficiency of these biotransformations correlates with the electron-accepting potential of the substrates. researchgate.net The pyridine N-oxide moiety enhances the molecule's ability to accept an electron, making compounds like nitropyridine N-oxides particularly efficient substrates for flavin-dependent enzymes. researchgate.net Microbial metabolism of pyridine N-oxides has also been documented, often proceeding through reduction to the corresponding pyridine or hydroxylation at the C-2 position. ias.ac.in For example, a Nocardia species has been shown to metabolize pyridine N-oxide via 2-hydroxypyridine. ias.ac.in

| Compound Class | Relative Reactivity with FNR | Key Factor |

|---|---|---|

| Pyridine N-oxide derivatives | High | Efficient electron-accepting potency |

| Nitropyridine N-oxide derivatives | Very High | Enhanced electron-accepting potency |

| Nitroaromatic model compounds | Lower | Less efficient substrates than N-oxides |

Photoredox Deoxygenation Processes of Pyridine N-Oxides

The N-oxide functional group can be removed through a deoxygenation reaction, converting the pyridine N-oxide back to its parent pyridine. Photoredox catalysis has emerged as a mild and efficient method for this transformation. nih.gov These reactions utilize visible light to excite a photocatalyst, which then initiates an electron transfer process.

Various photocatalytic systems have been developed for the deoxygenation of pyridine N-oxides. acs.orgrsc.org For example, a combination of a thioxanthone catalyst and triflic acid under irradiation with 404 nm LEDs can effectively deoxygenate a range of pyridine N-oxides, including those with electron-withdrawing groups like nitro substituents. acs.org Another approach uses rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)3Cl], which can photocatalytically deoxygenate pyridine N-oxides under ambient conditions. rsc.orgresearchgate.net The mechanism generally involves the photoexcited catalyst transferring an electron to the pyridine N-oxide substrate, leading to the fragmentation of the N-O bond. researchgate.netrsc.org This process is highly versatile and tolerates a wide array of other functional groups. researchgate.net

Role of N-oxide in Modulating Reactivity of Nitro Group and Pyridine Ring

The N-oxide group fundamentally alters the electronic landscape of the pyridine ring, thereby modulating the reactivity of other substituents, including the nitro group. The N-oxide acts as a powerful activating group due to its 1,2-dipolar nature. thieme-connect.de

Activation of the Pyridine Ring: The positive charge on the nitrogen atom is delocalized onto the C-2, C-4, and C-6 positions of the ring, as shown in the resonance structures. thieme-connect.de This makes these positions highly electrophilic and susceptible to nucleophilic attack, a feature that is exploited in reactions like the substitution of the C-2 chlorine atom. Conversely, the formally negatively charged oxygen atom can donate electron density back into the ring, making the molecule more reactive towards electrophiles than the parent pyridine. acs.org This dual reactivity makes pyridine N-oxides versatile synthetic intermediates. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro 3 Nitropyridine N Oxide and Its Derivatives

Advanced X-ray Crystallographic Studies on Related Nitropyridine N-Oxides

X-ray diffraction studies reveal key details about the three-dimensional arrangement of atoms and the forces governing their solid-state assembly.

In the parent compound, 2-Chloro-3-nitropyridine (B167233), the molecule is largely planar, but steric repulsion between the ortho-positioned chloro and nitro groups forces the nitro group to twist out of the pyridine (B92270) ring plane by a significant angle of 38.5(2)°. nih.govresearchgate.net This twisting is a common feature in sterically hindered nitropyridines. A similar, though less pronounced, twist of 6.48(8)° is observed for the nitro group in the isomer 2-Chloro-4-nitropyridine (B32982) N-oxide, where the substituents are not in adjacent positions. iucr.org

Intermolecular interactions are crucial in defining the crystal lattice. In 2-Chloro-3-nitropyridine, a short Cl···O contact is observed. nih.gov For 2-Chloro-4-nitropyridine N-oxide, the molecular packing is characterized by a herringbone pattern, with a notable absence of classical hydrogen bonds or π–π stacking interactions. iucr.org Instead, the crystal structure is stabilized by weaker forces, including Cl···Cl and O···O short contacts. iucr.org The N-oxide group in various pyridine derivatives is a known proton acceptor, capable of forming hydrogen bonds with carboxyl, hydroxyl, and amine groups. core.ac.uk

The arrangement of molecules in the crystal, or crystal packing, is dictated by a network of intermolecular forces, including hydrogen bonds. In the crystal structure of 2-Chloro-3-nitropyridine, adjacent molecules are linked by non-classical C–H···N and C–H···O hydrogen bonds, which organize the molecules into a layered motif. nih.govresearchgate.net The C–H···N interaction is noted to be nearly linear. nih.gov

In more complex derivatives, such as cocrystals of 4-nitropyridine (B72724) N-oxide with sulfonamides, the N-oxide oxygen and the nitro group oxygen both act as acceptors for N-H···O hydrogen bonds, forming specific structural patterns known as synthons. core.ac.uk Studies on 2-N-methylamino-3-methylpyridine N-oxide show the presence of both intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯O interactions, where the N-oxide oxygen acts as a multiple acceptor, creating a two-dimensional network.

Table 1: Crystallographic Data for 2-Chloro-3-nitropyridine and a Related Isomer

| Parameter | 2-Chloro-3-nitropyridine nih.govresearchgate.net | 2-Chloro-4-nitropyridine N-oxide iucr.org |

| Formula | C₅H₃ClN₂O₂ | C₅H₃ClN₂O₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| a (Å) | 7.613 (1) | 5.9238 |

| b (Å) | 12.232 (2) | 9.735 |

| c (Å) | 7.716 (1) | 22.444 |

| β (°) ** | 118.485 (2) | 90 |

| V (ų) ** | 631.5 (2) | 1293.1 |

| Z | 4 | 8 |

| Key Structural Feature | Nitro group twisted 38.5 (2)° from ring plane | Nitro group twisted 6.48 (8)° from ring plane |

| Key Interactions | C–H···N and C–H···O hydrogen bonds, Cl···O contacts | Herringbone packing, Cl···Cl and O···O contacts |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of Nitropyridine N-oxide Derivatives

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. While specific NMR data for 2-Chloro-3-nitropyridine N-oxide were not found in the reviewed literature, analysis of its precursor and related derivatives allows for the prediction of its spectral characteristics.

The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the pyridine ring. The N-oxide group generally causes a shielding effect on the pyridine ring protons and carbons compared to the non-oxidized parent pyridine. Conversely, the electron-withdrawing nitro group causes a deshielding effect (a shift to higher ppm values).

For example, in various 4-nitropyridine N-oxide derivatives, the shielding of the pyridine ring nitrogen is sensitive to substitution through inductive effects, steric hindrance by ortho-substituents, and resonance effects. core.ac.uk In ¹³C NMR spectra of halogenated 4-nitropyridine N-oxides, chlorine typically exerts a deshielding effect on the carbon to which it is attached.

Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃) for Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

| 2-Chloropyridine (B119429) N-Oxide | 7.28-7.32 (2H, m), 7.55-7.58 (1H, m), 8.40-8.41 (1H, m) | 123.8, 126.0, 126.9, 140.3, 141.5 | rsc.org |

| 2-Chloro-3-nitropyridine | 7.507 (dd), 8.251 (dd), 8.644 (dd) | Data not specified in source | chemicalbook.com |

| 2-Chloro-4-nitropyridine N-Oxide | 8.24 (d, 1H), 8.35 (d, 1H), 8.52 (s, 1H) | 120.9, 128.5, 140.1, 142.1, 145.2 | tcichemicals.com |

| 5-Bromo-2-methyl-3-nitropyridine N-oxide | 8.60 (s, 1H), 7.86 (s, 1H), 2.67 (s, 3H) | 148.5, 145.5, 143.5, 122.9, 116.4, 13.8 | nih.gov |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, several key vibrational modes are expected. The N-oxide group itself gives rise to a strong N-O stretching vibration (ν(N-O)). In pyridine N-oxide, this band is typically observed in the IR spectrum around 1250 cm⁻¹. arkat-usa.org The presence of hydrogen bonding, such as C–H⋯O–N, can cause a blue shift (increase in wavenumber) of this band. arkat-usa.org

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Analysis of related compounds supports these assignments. The vibrational spectra of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine (B15231408) N-oxides have been correlated with their X-ray crystal structures, confirming the presence of C–H···O interactions. sav.sk Studies on 2-amino-5-chloro-3-nitropyridine (B1267368) have utilized FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign the observed vibrational frequencies to specific normal modes. researchgate.net

Table 3: Expected Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-Oxide | N-O stretch | ~1250 - 1280 | Strong intensity. Position sensitive to hydrogen bonding. |

| Nitro Group | Asymmetric NO₂ stretch | ~1500 - 1560 | Strong intensity. |

| Nitro Group | Symmetric NO₂ stretch | ~1300 - 1370 | Medium to strong intensity. |

| Pyridine Ring | C=C, C=N stretches | ~1400 - 1600 | Multiple bands of varying intensity. |

| C-H | Aromatic C-H stretch | ~3000 - 3100 | Weak to medium intensity. |

| C-Cl | C-Cl stretch | ~600 - 800 | Medium to strong intensity. |

Theoretical and Computational Chemistry Approaches to 2 Chloro 3 Nitropyridine N Oxide

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure and properties of pyridine (B92270) N-oxide derivatives. jchemrev.com These methods are used to predict molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding the molecule's reactivity.

DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), and aug-cc-pVDZ), have been widely applied to study pyridine N-oxide derivatives. jchemrev.comnih.gov These calculations help in understanding the influence of substituents on the electronic properties of the pyridine ring and the N-oxide group. For instance, studies on related nitropyridine N-oxides have shown that the presence of a nitro group, an electron-withdrawing substituent, significantly affects the electron density distribution within the molecule. jchemrev.comacs.org

MP2 calculations, a post-Hartree-Fock method, offer a higher level of theory and are often used to obtain more accurate energies and properties, especially for systems where electron correlation is important. jchemrev.comnih.gov For 2-nitropyridine-N-oxide and its derivatives, MP2 calculations have been used to investigate the torsional potential of the nitro group and the planarity of the heterocyclic ring. nih.gov These studies reveal that the interplay between the N-oxide group and the nitro substituent can lead to non-planar geometries, which in turn can influence the compound's reactivity. nih.gov

The introduction of a chlorine atom at the 2-position and a nitro group at the 3-position in the pyridine N-oxide scaffold introduces further electronic perturbations. Theoretical calculations for 2-chloro-3-nitropyridine (B167233) itself (not the N-oxide) show that the nitro group is twisted with respect to the pyridine ring. nih.govresearchgate.net This twisting is a result of steric repulsion between the ortho substituents. Similar steric and electronic effects are expected to play a crucial role in the N-oxide derivative.

Computational studies on related fluorinated 2-nitropyridine-N-oxides have demonstrated that the substitution pattern significantly impacts the molecule's structure and the ionicity of the N-oxide and nitro group bonds. nih.gov The proximity of these functional groups leads to complex electronic interactions mediated by the aromatic system. nih.gov

Table 1: Representative Quantum Chemical Methods and their Applications in Studying Pyridine N-oxide Derivatives

| Computational Method | Basis Set | Properties Investigated | Key Findings for Related Systems |

| DFT (B3LYP) | 6-311++G(d,p) | Vibrational spectra, NBO analysis, electronic energy levels. nih.gov | Provides good correlation with experimental IR and Raman spectra; helps in understanding intramolecular interactions. nih.gov |

| DFT (B3LYP) | aug-cc-pVDZ | Structure, stability, heat of explosion, density. jchemrev.com | Used to analyze the impact of substituents on stability and reactivity. jchemrev.com |

| MP2 | aug-cc-pVDZ | Torsional potential of the nitro group, ring planarity. nih.gov | Reveals the non-planar nature of some nitropyridine N-oxides and the weakness of the C-NO2 bond. nih.gov |

This table is generated based on data from studies on related pyridine N-oxide derivatives and illustrates the application of these computational methods.

Mechanistic Probing via Computational Methods

Computational methods are invaluable for probing the mechanisms of chemical reactions involving 2-chloro-3-nitropyridine N-oxide. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction dynamics.

For pyridine N-oxide derivatives, computational studies have been used to explore their enzymatic reduction. lmaleidykla.ltresearchgate.net These studies often correlate the enzymatic reactivity with the energies of the lowest unoccupied molecular orbitals (ELUMO), which are calculated using quantum-mechanical methods. lmaleidykla.ltresearchgate.net A lower ELUMO energy generally indicates a higher electron-accepting potency, which can be a key factor in the reduction mechanism. lmaleidykla.lt

The reactivity of nitropyridine derivatives in nucleophilic substitution reactions has also been a subject of computational investigation. For example, in the synthesis of bioactive molecules, understanding the reactivity of the chlorine atom in compounds like 2-chloro-3-nitropyridine is crucial. nih.gov Computational models can predict the activation energies for the substitution of the chlorine atom by various nucleophiles, guiding synthetic strategies.

Furthermore, theoretical studies on the thermal decomposition of related energetic materials, such as nitropyrazoles, have utilized quantum-chemical methods to understand their reactivity and stability. wisc.edu These approaches can provide insights into the initial bond-breaking steps and the subsequent reaction pathways, which are relevant for assessing the stability of this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonds Using QTAIM and NBO

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools for characterizing intermolecular interactions, including hydrogen bonds, which are crucial in determining the crystal packing and solid-state properties of molecules.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of interactions. researchgate.net The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond. researchgate.net For hydrogen bonds, these parameters can distinguish between weak, moderate, and strong interactions. Studies on related N-oxide co-crystals have used QTAIM to characterize N-oxide hydrogen bonding patterns, finding that O–H···ON hydrogen bonds are generally stronger than N–H···ON bonds. acs.org

NBO analysis provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (lone pairs, bonding orbitals, and antibonding orbitals). wisc.edu This method is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to the stability of intermolecular complexes. For instance, in a hydrogen bond, NBO analysis can quantify the donation of electron density from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor's X-H bond. NBO analysis has been used to study intramolecular charge transfer and the electronic interplay between substituents in fluorinated 2-nitropyridine-N-oxides. nih.gov

Table 2: Application of QTAIM and NBO in Analyzing Intermolecular Interactions in Pyridine N-oxide Systems

| Method | Information Gained | Relevance to this compound |

| QTAIM | Characterization of bond critical points (BCPs) for hydrogen bonds and other non-covalent interactions. researchgate.net | Can be used to identify and quantify the strength of hydrogen bonds involving the N-oxide and nitro groups, as well as other interactions like halogen bonds. |

| NBO | Quantification of charge transfer and hyperconjugative interactions. nih.govwisc.edu | Elucidates the donor-acceptor nature of intermolecular interactions and the role of orbital interactions in stabilizing the crystal structure. |

This table is a generalized representation based on the capabilities of these methods and their application to similar molecular systems.

Quantitative Structure-Activity Relationships (QSAR) in N-Oxide Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. lmaleidykla.ltresearchgate.net In the context of N-oxide chemistry, QSAR models have been developed to predict various properties, from enzymatic reactivity to inhibitory activity against biological targets. lmaleidykla.ltresearchgate.netbohrium.comnih.gov

A common approach in QSAR is to use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. For pyridine N-oxide derivatives, a key electronic descriptor has been the energy of the lowest unoccupied molecular orbital (ELUMO), calculated using quantum-mechanical methods. lmaleidykla.ltresearchgate.net A linear relationship has been observed between the logarithm of the bimolecular rate constants for the enzymatic reduction of pyridine N-oxides and their ELUMO values, indicating that the electron-accepting ability of these compounds is a major determinant of their reactivity. lmaleidykla.ltresearchgate.net

More complex QSAR models, such as those using Multivariate Adaptive Regression Splines (MARS) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), have been employed to predict the inhibitory activity of pyridine N-oxide derivatives against targets like the SARS coronavirus. bohrium.com These models can incorporate a wider range of descriptors, including topological, geometric, and constitutional parameters, to build more accurate predictive models. bohrium.com Similarly, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the inhibitory potential of pyridine N-oxide derivatives against the SARS-CoV-2 main protease. nih.govtandfonline.com

For this compound, QSAR studies could be valuable in predicting its potential biological activities or reactivity in various chemical processes. By calculating relevant molecular descriptors for this compound and incorporating them into existing or newly developed QSAR models for pyridine N-oxides, it would be possible to estimate its properties without the need for extensive experimental testing.

Strategic Applications in Organic Synthesis As a Chemical Intermediate

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 2-chloro-3-nitropyridine (B167233) N-oxide makes it an important building block for synthesizing a variety of complex heterocyclic systems. The chlorine atom at the 2-position is rendered highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitro group at the 3-position. This allows for the straightforward introduction of various nucleophiles, leading to the formation of diverse and often biologically active molecules.

Researchers have utilized this reactivity to construct fused heterocyclic systems. For instance, the regioselective nucleophilic substitution of 2-chloro-3-nitropyridine with heterocyclic amides under palladium-catalyzed conditions has been employed to create novel polycyclic scaffolds containing the imidazo[4,5-b]pyridine core. researchgate.netguidechem.com This transformation highlights the utility of the chloro-nitropyridine framework in building intricate molecular architectures.

Furthermore, the compound serves as a precursor for other substituted pyridines that are themselves valuable intermediates. The chlorine can be displaced by various nucleophiles, such as amines or the azide (B81097) ion. The reaction with sodium azide, for example, produces 2-azido-3-nitropyridines. mdpi.com These azido (B1232118) compounds can then undergo further transformations, such as cycloaddition reactions, to generate fused triazole rings or other nitrogen-rich heterocycles. mdpi.com Similarly, reaction with primary amines yields 2-aminopyridine (B139424) intermediates which can be further functionalized and cyclized. guidechem.com

The nitro group itself can be chemically modified, typically through reduction to an amino group, opening up another avenue for structural diversification. guidechem.com This dual functionality—a displaceable chlorine and a reducible nitro group—makes 2-chloro-3-nitropyridine and its N-oxide derivative powerful tools for generating molecular diversity in drug discovery and materials science. mdpi.com

Table 1: Examples of Heterocyclic Synthesis from 2-Chloro-3-nitropyridine Derivatives

| Nucleophile | Resulting Intermediate/Core Structure | Application/Significance |

|---|---|---|

| Heterocyclic Amides | Imidazo[4,5-b]pyridine polycyclics | Formation of novel, complex scaffolds. researchgate.netguidechem.com |

| Sodium Azide (NaN3) | 2-Azido-3-nitropyridine | Precursor for nitrogen-rich heterocycles like triazoles. mdpi.com |

| Primary Amines | N-substituted-3-nitropyridin-2-amine | Intermediate for fused heterocycles and bioactive molecules. guidechem.com |

Role in Peptide Chemistry for Active Ester Preparation

In the field of peptide chemistry, the efficient formation of the amide (peptide) bond is paramount. This often requires the "activation" of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. 2-Chloro-3-nitropyridine N-oxide has been identified as a reagent for this purpose, used in the preparation of highly reactive active esters. cphi-online.comrsc.org

The process involves the reaction of an N-protected amino acid with this compound. In this reaction, the carboxylate of the amino acid acts as a nucleophile, displacing the chloride ion to form a 3-nitro-2-pyridyl N-oxide ester. This species is a so-called "active ester." The ester is highly activated towards nucleophilic acyl substitution because the 3-nitro-2-pyridyloxy N-oxide group is a very good leaving group.

These active esters are noted to be more reactive than some traditionally used active esters, such as 4-nitrophenyl esters, facilitating efficient peptide bond formation under mild conditions. cphi-online.comcphi-online.com The use of 2-halogenopyridine N-oxides, including the 2-chloro-3-nitro derivative, in peptide chemistry was explored in early research, demonstrating their utility in forming ester linkages as a prelude to amide bond synthesis. rsc.org This application underscores the role of the compound as a specialized activating agent, contributing to the toolbox of synthetic peptide chemists. google.com

Table 2: Comparison of Activating Agents for Ester Preparation in Peptide Synthesis

| Activating Agent | Resulting Ester Type | Relative Reactivity/Characteristic |

|---|---|---|

| This compound | 3-nitro-2-pyridyl N-oxide ester | High reactivity, good leaving group. rsc.org |

| 4-Nitrophenol | 4-Nitrophenyl ester (pNP) | Common benchmark; less reactive than esters from 2-chloro-3-nitropyridine derivatives. cphi-online.comcphi-online.com |

Research Applications in Medicinal Chemistry Beyond Clinical Studies

Design and Synthesis of Potential Bioactive Compounds

The inherent reactivity of 2-chloro-3-nitropyridine (B167233) and its N-oxide derivative allows for various chemical modifications, leading to the synthesis of diverse heterocyclic systems with potential biological activities. nih.govmdpi.com These activities span a broad spectrum, including antitumor, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

One key application involves the nucleophilic substitution of the chlorine atom. This reaction is readily achieved with a variety of nucleophiles, such as amines, thiols, and alcohols, providing a straightforward method to introduce diverse functional groups. nih.govd-nb.info For instance, reaction with secondary amines has been employed in the synthesis of precursors for potent enzyme inhibitors. nih.gov Additionally, the reaction with thiourea (B124793) has been utilized to produce 3,3′-dinitro-2,2′-dipyridinyl disulfide, a precursor for novel diazaphenothiazine derivatives with anticancer activity. nih.gov

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This amino group can undergo acylation, alkylation, or be used in cyclization reactions to form fused heterocyclic systems like imidazopyridines. nih.govnih.gov These imidazopyridine derivatives have shown promise as anti-inflammatory agents. nih.gov

The N-oxide functional group also plays a crucial role. It can direct electrophilic substitution reactions and can be removed if necessary. nih.gov The combination of the N-oxide and the nitro group enhances the electrophilicity of the pyridine (B92270) ring, facilitating reactions that might not be possible with less activated pyridines. researchgate.netresearchgate.net

The versatility of 2-chloro-3-nitropyridine N-oxide and its parent compound, 2-chloro-3-nitropyridine, is evident in their use to create a variety of bioactive molecules. These include:

Diazaphenothiazines: Synthesized for their potential antitumor activities. d-nb.infonih.gov

Imidazopyridines: Investigated for their anti-inflammatory properties. nih.govmdpi.com

Thiazolo[5,4-b]pyridines: Developed as potential inhibitors of MALT1 protease for treating autoimmune and inflammatory diseases. mdpi.com

4-substituted 2-formylpyridine thiosemicarbazones: Created as potential antineoplastic agents. nih.govacs.org

Azaindole derivatives: Explored for their antiviral applications. google.comepo.org

The ability to generate such a diverse range of molecular architectures underscores the importance of this compound and its derivatives as foundational building blocks in the ongoing search for new and effective therapeutic agents. nih.govmdpi.com

Investigation of Enzyme Inhibitory Mechanisms

Derivatives of 2-chloro-3-nitropyridine have been instrumental in the development of inhibitors for several key enzymes implicated in various diseases. The pyridine scaffold serves as a core structure that can be elaborated to target the active sites of these enzymes.

Janus Kinase 2 (JAK2) Inhibitors: A series of potent Janus kinase 2 (JAK2) inhibitors were synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a starting material. nih.gov The process involved oxidation to a carboxylic acid, followed by nucleophilic substitution of the chlorine with secondary amines and subsequent coupling with aromatic amines. nih.gov The most potent of these compounds demonstrated inhibitory concentrations (IC₅₀) in the range of 8.5–12.2 µM. nih.gov JAK2 is a non-receptor tyrosine kinase, and its constitutive activation is linked to myeloproliferative neoplasms, making its inhibition a key therapeutic strategy. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibitors: Novel heterocyclic compounds designed to inhibit glycogen synthase kinase-3 (GSK-3) have been synthesized from 2,6-dichloro-3-nitropyridine. nih.gov GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is associated with conditions like Alzheimer's disease and diabetes. nih.gov In this synthesis, successive substitutions of the chlorine atoms were performed, followed by reduction of the nitro group and further modifications to yield the final inhibitors. nih.gov The most active compound in this series, featuring a 2,4-dichlorophenyl moiety, exhibited a remarkable IC₅₀ of 8 nM. nih.gov

HIV Reverse Transcriptase Inhibitors: While direct synthesis from this compound is not explicitly detailed in the provided context, the broader class of nitropyridine derivatives has been utilized in creating compounds with antiviral properties, including those targeting HIV. nih.govresearchgate.net For instance, azaindole hydroxamic acids, which are potent HIV-1 integrase inhibitors, have been synthesized from nitropyridine precursors. mdpi.com Reverse transcriptase is a critical enzyme for HIV replication, and its inhibition is a cornerstone of antiretroviral therapy. nih.govnih.gov The development of new inhibitors is crucial to combat drug resistance. nih.gov

The following table summarizes the enzyme inhibitory activities of compounds derived from nitropyridines:

| Enzyme Target | Starting Material | Key Synthetic Steps | Resulting Compound Class | Potency (IC₅₀) | Reference |

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | Oxidation, Nucleophilic Substitution, Amide Coupling | Carboxamides and Sulfamides | 8.5–12.2 µM | nih.gov |

| GSK-3 | 2,6-Dichloro-3-nitropyridine | Suzuki Coupling, Nucleophilic Substitution, Reduction, Acylation | Heterocyclic Compounds | 8 nM | nih.gov |

| HIV Reverse Transcriptase | Nitropyridine Precursors | - | Azaindole Derivatives | - | mdpi.com |

Exploration as a Scaffold for Novel Therapeutic Agents

The structural framework of 2-chloro-3-nitropyridine and its N-oxide has proven to be a highly effective scaffold for the development of a variety of novel therapeutic agents. Its chemical versatility allows for the creation of diverse molecular libraries with potential applications in treating cancer, viral infections, and inflammatory conditions. nih.govmdpi.comresearchgate.net

Antitumor Agents: Derivatives of 2-chloro-3-nitropyridine have shown significant promise as anticancer agents. nih.govnih.gov For example, new 10-substituted 1,6-diazaphenothiazines, synthesized from 2-chloro-3-nitropyridine, have demonstrated notable activity against melanoma and breast cancer cell lines. nih.gov Some of these compounds were found to be more active than the standard chemotherapy drug, cisplatin (B142131). nih.gov Another class of compounds, 4-substituted 2-formylpyridine thiosemicarbazones, derived from 4-nitro-2-picoline N-oxide (a related nitropyridine N-oxide), also exhibited potent antineoplastic activity in preclinical models. nih.govacs.org

Antiviral Agents: The nitropyridine scaffold is also a key component in the synthesis of antiviral compounds. nih.govresearchgate.net Specifically, it has been used as a precursor for azaindole derivatives, which are being investigated for their antiviral properties, including activity against HIV. google.comepo.org The development of new antiviral agents is a critical area of research, particularly for viruses that develop resistance to existing therapies. nih.gov

Anti-inflammatory Agents: The anti-inflammatory potential of compounds derived from nitropyridines is another active area of investigation. mdpi.comnih.gov A series of imidazopyridine derivatives, synthesized from 2,6-dichloro-3-nitropyridine, have shown excellent inhibitory effects on the production of inflammatory cytokines in macrophages. nih.gov One of these compounds, X12, not only inhibited TNF-α and IL-6 release but also showed a protective effect in a mouse model of sepsis. nih.gov Additionally, thiazolo[5,4-b]pyridines have been synthesized as potential inhibitors of MALT1 protease, an enzyme involved in autoimmune and inflammatory diseases. mdpi.com

The following table provides an overview of the therapeutic potential of various compound classes derived from nitropyridine scaffolds:

| Therapeutic Area | Compound Class | Starting Material Example | Key Research Findings | Reference(s) |

| Antitumor | 1,6-Diazaphenothiazines | 2-Chloro-3-nitropyridine | More active than cisplatin against melanoma and breast cancer cell lines. | nih.gov |

| Antitumor | 4-Substituted 2-formylpyridine thiosemicarbazones | 4-Nitro-2-picoline N-oxide | Potent antineoplastic activity in mouse models. | nih.govacs.org |

| Antiviral | Azaindole derivatives | 2-Chloro-3-nitropyridine | Precursors for compounds with potential anti-HIV activity. | google.comepo.org |

| Anti-inflammatory | Imidazopyridines | 2,6-Dichloro-3-nitropyridine | Inhibition of inflammatory cytokines and protection against sepsis in mice. | nih.gov |

| Anti-inflammatory | Thiazolo[5,4-b]pyridines | 2-Chloro-3,5-dinitropyridines | Potential MALT1 protease inhibitors for autoimmune diseases. | mdpi.com |

The continued exploration of this compound and related structures as scaffolds in medicinal chemistry holds significant promise for the discovery of new and improved treatments for a wide range of human diseases. nih.govmdpi.com

Research Applications in Agrochemical Chemistry

Intermediate for Herbicide Development

The development of novel herbicides is a continuous effort in the agrochemical industry to manage unwanted vegetation in agricultural and non-agricultural settings. Pyridine-based herbicides represent a significant class of these compounds. Although specific examples of herbicides developed directly from 2-Chloro-3-nitropyridine (B167233) N-oxide are not readily found in the surveyed literature, the reactivity of this compound makes it a candidate for such applications.

The N-oxide group in pyridine (B92270) rings is known to activate the ring for certain substitution reactions. This, combined with the electron-withdrawing nature of the nitro group and the presence of a good leaving group (chlorine), suggests that 2-Chloro-3-nitropyridine N-oxide could undergo various nucleophilic substitution reactions. These reactions are fundamental in building the complex molecular structures required for herbicidal activity.

For instance, the chlorine atom at the 2-position can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups that could modulate the herbicidal efficacy and selectivity of the resulting molecule. The nitro group can also be a site for chemical transformation, such as reduction to an amino group, which can then be further functionalized.

While direct synthetic routes from this compound to specific herbicides are not explicitly detailed in the available research, the general utility of substituted pyridines as key intermediates in herbicide synthesis is well-established.

Table 1: Examples of Pyridine-Based Herbicides and their Precursors

| Herbicide | Target Weeds | Precursor Example (Illustrative) |

| Clopyralid | Broadleaf weeds | 3,6-dichloropicolinic acid |

| Fluroxypyr | Broadleaf weeds | 4-amino-3,5-dichloro-6-fluoro-2-pyridinol |

| Picloram | Woody plants and broadleaf weeds | 4-amino-3,5,6-trichloropicolinic acid |

This table provides examples of existing pyridine-based herbicides to illustrate the importance of substituted pyridine intermediates in their synthesis. It does not imply that these are directly synthesized from this compound.

Precursor for Insecticides and Fungicides

Similar to its potential role in herbicide development, this compound can be considered a potential precursor for the synthesis of insecticides and fungicides. The pyridine ring is a common feature in a number of successful pesticides.

The reactivity of the N-oxide functional group is a key aspect. It can be retained in the final molecule to potentially enhance biological activity or can be removed (deoxygenated) at a later stage in the synthesis. The presence of the nitro group is also significant, as nitro-containing heterocyclic compounds have been shown to possess fungicidal and insecticidal properties. For example, 4-nitropyridine (B72724) N-oxide has demonstrated fungicidal activity ias.ac.in.

The synthesis of 2-chloro-3-aminopyridine, a known intermediate for pesticides, is typically achieved through the reduction of 2-chloro-3-nitropyridine google.com. It is conceivable that a similar reduction of the nitro group in this compound could yield 2-chloro-3-aminopyridine N-oxide, which could then be a building block for various agrochemicals. The N-oxide moiety could potentially influence the biological activity and physical properties of the final product.

Furthermore, pyridine N-oxide derivatives have been investigated for their antimicrobial and fungicidal properties researchgate.net. This suggests that molecules derived from this compound, retaining the N-oxide feature, could themselves be explored for direct pesticidal activity.

Table 2: Examples of Pyridine-Based Insecticides and Fungicides

| Agrochemical | Type | Precursor Example (Illustrative) |

| Imidacloprid | Insecticide | 2-chloro-5-(chloromethyl)pyridine |

| Thiacloprid | Insecticide | 2-chloro-5-(chloromethyl)pyridine |

| Boscalid | Fungicide | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide |

This table provides examples of existing pyridine-based insecticides and fungicides to illustrate the importance of substituted pyridine intermediates in their synthesis. It does not imply that these are directly synthesized from this compound.

Contributions to Materials Science Research

Development of Specialized Polymers and Coatings

The structure of 2-Chloro-3-nitropyridine (B167233) N-oxide suggests its potential as a monomer or a precursor in the synthesis of specialized polymers and coatings. The chloro group at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution reactions, which is a common strategy for incorporating such molecules into a polymer backbone or as a pendant group. This reactivity allows for the introduction of various functionalities, which can be tailored to achieve desired properties in the final polymer or coating.

For instance, the chloro group can be displaced by amines, alcohols, or thiols, enabling the formation of polyamides, polyesters, or polyethers. The nitro group, being a strong electron-withdrawing group, can further activate the chloro group towards nucleophilic attack, facilitating polymerization reactions. Furthermore, the nitro group itself can be chemically modified, for example, by reduction to an amino group, which can then participate in other polymerization processes like the formation of polyurethanes or polyimides.

The incorporation of the pyridine N-oxide unit into a polymer chain can impart specific properties to the resulting material. Pyridine-based polymers are known to have applications in electronic devices due to their electrical properties. The N-oxide group, with its high dipole moment, can enhance intermolecular interactions and influence the polymer's solubility, thermal stability, and adhesion properties, which are critical for coating applications. While specific research on polymers derived from 2-Chloro-3-nitropyridine N-oxide is limited, the reactivity of its functional groups provides a strong basis for its potential in creating novel polymers with tailored electronic, thermal, and mechanical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant for Chloro Group Substitution | Resulting Polymer Linkage | Potential Polymer Type |

|---|---|---|---|

| Nucleophilic Substitution | Diamine | Amine | Polyamine |

| Nucleophilic Substitution | Diol | Ether | Polyether |

| Nucleophilic Substitution | Dithiol | Thioether | Polythioether |

Potential in Organic Optical Materials

The electronic structure of this compound makes it an interesting candidate for research in organic optical materials, particularly in the field of nonlinear optics (NLO). Organic NLO materials are of great interest for applications in optical communications, data storage, and laser technology. The NLO response of a molecule is often associated with a large dipole moment and the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system.

In this compound, the pyridine N-oxide can act as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" system within the molecule can lead to a significant second-order NLO response. Research on related pyridine N-oxide derivatives has shown that they can be promising components of polymeric NLO materials. For instance, polymers with pyridine N-oxide imine pendant moieties have been investigated for their NLO applications as poled polymeric glasses.

Furthermore, pyridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs) as host materials or as components of hole-transporting or electron-transporting layers. The electronic properties of this compound could make it a suitable building block for designing new materials for OLEDs, although further research is needed to validate this potential.

Table 2: Comparison of Molecular Properties Relevant to NLO Applications for Pyridine Derivatives

| Compound | Key Structural Features | Potential NLO Application |

|---|---|---|

| 2-(N-prolinol)-5-nitropyridine (PNP) | Electron donor (prolinol) and acceptor (nitro) | Second-harmonic generation |

| 2-adamantylamino-5-nitropyridine (AANP) | Electron donor (adamantylamino) and acceptor (nitro) | Wavelength conversion |

| This compound | Electron donor (N-oxide) and acceptor (nitro) | Potential for second-order NLO effects |

Lack of Documented Applications in Advanced Analytical Methodologies for this compound

Despite a comprehensive review of available scientific literature and chemical databases, there is a significant absence of documented applications for the chemical compound This compound in the field of advanced analytical methodologies. Specifically, no detailed research findings or established procedures were identified that utilize this compound as a reagent for laboratory detection and quantification purposes.

The investigation sought to uncover specific uses of this compound in various analytical techniques, including but not limited to chromatography, spectrophotometry, and electrochemical sensing. The search also extended to its potential role as a derivatizing agent to enhance the detection of other molecules or as a chromogenic reagent that produces a measurable color change in the presence of a specific analyte.

While information regarding the synthesis and basic chemical properties of this compound is available, its functional application in developing analytical methods for the detection and quantification of substances remains unaddressed in the reviewed literature. Consequently, the creation of data tables illustrating its performance in such procedures, including figures of merit like limits of detection (LOD) and limits of quantification (LOQ), is not possible.

Further research and development would be necessary to explore the potential of this compound as a reagent in analytical chemistry. Such studies would need to investigate its reactivity and interaction with various analytes to determine if it can be effectively employed in laboratory detection and quantification.

Future Research Trajectories and Academic Perspectives

Unexplored Reactivity Patterns and Synthetic Transformations

While 2-Chloro-3-nitropyridine (B167233) N-oxide is a known versatile precursor, its full reactive potential remains to be unlocked. Future research will likely focus on several promising areas:

Photocatalytic Single-Electron Transfer (SET) Chemistry : Recent advancements in photoredox catalysis have opened new avenues for the functionalization of pyridine (B92270) N-oxides. nih.gov The generation of pyridine N-oxy radicals through SET processes is a synthetically powerful yet underdeveloped area. nih.gov Future work could explore the use of 2-Chloro-3-nitropyridine N-oxide in photocatalytic cycles to achieve novel C-H functionalizations and construct complex molecular architectures. nih.govacs.org The development of tunable hydrogen atom transfer (HAT) catalysts based on the pyridine N-oxide scaffold presents another exciting frontier, allowing for site-selective modifications of substrates. nih.govacs.org

Novel Cyclization and Rearrangement Reactions : The unique electronic properties of this compound, stemming from the interplay of the chloro, nitro, and N-oxide groups, could be harnessed to drive novel cyclization and rearrangement reactions. For instance, photochemical irradiation of pyridine N-oxides can lead to oxaziridine (B8769555) intermediates, which can then undergo an "oxygen walk" mechanism to afford C3-hydroxylated pyridines, a previously challenging transformation. acs.org Investigating similar photochemical transformations with this compound could provide access to new heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling Reactions : While some cross-coupling reactions involving pyridine N-oxides are known, there is significant room for expansion. google.comresearchgate.net Developing new catalytic systems that can selectively activate the C-Cl bond in the presence of the nitro and N-oxide functionalities will be crucial. This could involve exploring a wider range of metal catalysts (beyond palladium) and ligands to achieve regioselective arylations, alkylations, and other cross-coupling reactions. google.comresearchgate.net

Development of Novel N-Oxide Functionalized Chemical Entities

The development of new molecules derived from this compound is a central theme for future research, with applications spanning materials science and medicinal chemistry.

Synthesis of Energetic Materials : Nitropyridines are of significant interest as energetic compounds. nih.gov The N-oxide functionality can further enhance the energetic properties of these molecules. mdpi.com Future research could focus on the synthesis of polynitrated pyridine N-oxides derived from this compound to create new, powerful, and potentially more stable energetic materials.

Development of Novel Fluorophores : The functionalization of 2-R-3-nitropyridines has been shown to yield fluorescent molecules with tunable photophysical properties. nih.gov By systematically modifying the substituents on the pyridine ring of this compound, researchers could develop novel fluorophores with large Stokes shifts and other desirable optical properties for applications in bioimaging and sensing. nih.gov

Bioactive Compound Synthesis : Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Nitropyridines, in particular, have shown a range of biological activities. mdpi.com this compound serves as a valuable starting material for the synthesis of new bioactive molecules. Future work will likely involve the nucleophilic substitution of the chlorine atom with various amines, alcohols, and thiols to generate libraries of compounds for screening against various biological targets, including kinases and pathogens. mdpi.com

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound and its derivatives.

Predicting Reactivity and Regioselectivity : Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways and predict the regioselectivity of nucleophilic and radical reactions involving this compound. nih.govresearchgate.net This can help in designing experiments and targeting specific isomers of functionalized products. For instance, computational studies can elucidate the factors governing the selective substitution of the nitro group versus the chlorine atom. nih.gov

Modeling Electronic Properties and Spectroscopic Data : Computational models can provide detailed information about the electronic structure of this compound, including its HOMO-LUMO gap, dipole moment, and polarizability. researchgate.net These calculations can help in predicting the molecule's photophysical properties and interpreting experimental spectroscopic data. Natural Bond Orbital (NBO) analysis can further illuminate the electronic interplay between the various functional groups. nih.gov

Integration in Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the use of this compound is no exception.

Development of Metal-Free Reactions : While metal-catalyzed reactions are powerful, the development of metal-free alternatives is a key goal of sustainable chemistry. researchgate.net Future research could focus on developing metal-free C-H activation and cross-coupling reactions using this compound, potentially employing organocatalysts or photochemical methods. acs.org

Use as a Tunable Oxidant and Catalyst : Pyridine N-oxides can act as oxidants and catalysts in various transformations. researchgate.net Exploring the catalytic potential of this compound in oxidation reactions could lead to more environmentally friendly synthetic methods. Its electronic properties can be fine-tuned through substitution, allowing for the development of catalysts with specific reactivity profiles.

Application in Environmental Remediation : Certain pyridine derivatives have applications in environmental monitoring and remediation. chemimpex.com While not a primary focus, future research could explore the potential of functionalized materials derived from this compound for the detection or degradation of environmental pollutants, contributing to the development of sustainable technologies. chemimpex.com

Q & A

Q. What are the established methods for synthesizing 2-Chloro-3-nitropyridine N-oxide from its precursor?

The synthesis typically involves oxidation of 2-Chloro-3-nitropyridine. While specific protocols are not fully detailed in the provided evidence, analogous methods for pyridine N-oxides suggest using oxidizing agents like hydrogen peroxide or peracids. Post-synthesis purification is critical: highlights continuous sublimation at 50–60°C under reduced pressure (0.1 mm Hg) over two weeks to obtain high-purity crystals. Recrystallization from a dichloromethane-diethyl ether mixture is also effective for isolating the N-oxide derivative .

Q. How is this compound purified, and what analytical techniques confirm its structural integrity?

Purification involves sublimation under vacuum (0.1 mm Hg at 50–60°C) to remove impurities. Characterization relies on:

- Melting point analysis : The N-oxide derivative melts at 99–100°C, distinct from the parent compound (101–103°C) .

- Spectroscopic methods : NMR and IR spectroscopy are standard for verifying the N-oxide functional group.

- X-ray crystallography : Tools like SHELX (SHELXL/SHELXS) enable precise determination of crystal structure and bond geometry .

Q. What safety protocols are recommended for handling nitro-substituted pyridine derivatives like this compound?

While direct safety data for the N-oxide is limited, protocols for analogous nitro-pyridines (e.g., 2-Chloro-5-nitropyridine) include:

- Personal protective equipment (PPE) : Use self-contained breathing apparatus (SCBA), impervious gloves, and protective clothing to avoid inhalation or skin contact .

- Spill management : Prevent dust formation, evacuate upwind, and clean spills immediately to avoid environmental contamination .

Advanced Research Questions

Q. How does the aromatic N-oxide moiety influence the mutagenic potential of this compound?

Computational structure–activity relationship (SAR) fingerprint analysis () evaluates substructures against mutagenicity databases. While general aromatic N-oxide alerts are downgraded, specific subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) retain mutagenic risk. The chloro-nitro-pyridine N-oxide substructure may require experimental validation via Ames tests or mammalian cell assays to resolve discrepancies between predictive models and empirical data .

Q. Can this compound act as a ligand in coordination chemistry?

Pyridine N-oxides are known to coordinate with transition metals. For example, hydroxypyridine-N-oxide forms stable complexes with Ni(II) (). Researchers can explore:

Q. What methodological strategies resolve contradictions in reactivity data during substitution reactions involving this compound?

Contradictions (e.g., unexpected byproducts or low yields) may arise from competing reaction pathways. Approaches include:

- Kinetic vs. thermodynamic control : Vary temperature and solvent polarity to favor desired products. demonstrates refluxing with formamides for selective amination .

- Computational modeling : Density functional theory (DFT) can predict reaction intermediates and transition states, guiding experimental optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.